molecular formula C5H3ClN4 B13097668 5-Amino-6-chloropyridazine-4-carbonitrile

5-Amino-6-chloropyridazine-4-carbonitrile

Cat. No.: B13097668
M. Wt: 154.56 g/mol
InChI Key: CAKXYNZCGJSOPP-UHFFFAOYSA-N
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Description

5-Amino-6-chloropyridazine-4-carbonitrile: is an organic compound with the molecular formula C5H3ClN4 . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloropyridazine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyridazine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalytic conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to crystallization and purification steps to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

Chemistry: 5-Amino-6-chloropyridazine-4-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyridazine derivatives. It is also employed in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound has shown potential in the development of new drugs for the treatment of various diseases. Its derivatives have been investigated for their pharmacological activities, including antihypertensive, antiplatelet, and anticancer effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. It is also employed as an intermediate in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-6-chloropyridazine-4-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also modulate signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

  • 4-Amino-6-chloropyrimidine-5-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 4-Amino-5-cyanopyridazine

Comparison: 5-Amino-6-chloropyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-amino-6-chloropyridazine-4-carbonitrile

InChI

InChI=1S/C5H3ClN4/c6-5-4(8)3(1-7)2-9-10-5/h2H,(H2,8,9)

InChI Key

CAKXYNZCGJSOPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)N)C#N

Origin of Product

United States

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